REACTION_CXSMILES
|
C[O-].[Na+].[F:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=[CH:14][C:15]1[CH:20]=[CH:19][C:18]([S:21]([CH3:23])=[O:22])=[CH:17][CH:16]=1)[C:9]([CH3:24])=[C:8]2[CH2:25][C:26]([OH:28])=[O:27].C(=O)(O)[O-:30].[Na+].OO.[H][H]>CO.C(#N)C>[F:4][C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=[CH:14][C:15]1[CH:20]=[CH:19][C:18]([S:21]([CH3:23])(=[O:30])=[O:22])=[CH:17][CH:16]=1)[C:9]([CH3:24])=[C:8]2[CH2:25][C:26]([OH:28])=[O:27] |f:0.1,3.4|
|
Name
|
sodium methoxide
|
Quantity
|
68.5 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=C(C(C2=CC1)=CC1=CC=C(C=C1)S(=O)C)C)CC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.56 mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.56 mol
|
Type
|
reactant
|
Smiles
|
OO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to react for 18 hours at -10° C
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
Excess sodium bicarbonate is filtered off
|
Type
|
FILTRATION
|
Details
|
The resulting product is then filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
CUSTOM
|
Details
|
A tetrahydrofuran/diisopropyl ether combination can be used for product recrystallization
|
Type
|
CUSTOM
|
Details
|
Reaction yield is 89%
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C(=C(C(C2=CC1)=CC1=CC=C(C=C1)S(=O)(=O)C)C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |